molecular formula C11H18O6 B084460 Bis(2-hydroxypropyl) methylenesuccinate CAS No. 13824-30-1

Bis(2-hydroxypropyl) methylenesuccinate

Cat. No.: B084460
CAS No.: 13824-30-1
M. Wt: 246.26 g/mol
InChI Key: QOLRMRIVONNWSS-UHFFFAOYSA-N
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Description

Bis(2-hydroxypropyl) methylene succinate (CAS: 13824-30-1, EC: 237-518-3) is an ester derivative of methylene succinic acid, featuring two 2-hydroxypropyl groups. Its molecular structure comprises a central methylene succinate backbone esterified with 2-hydroxypropyl alcohol, resulting in a compound with hydrophilic (hydroxyl groups) and hydrophobic (alkyl chains) regions.

Properties

CAS No.

13824-30-1

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

bis(2-hydroxypropyl) 2-methylidenebutanedioate

InChI

InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3

InChI Key

QOLRMRIVONNWSS-UHFFFAOYSA-N

SMILES

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O

Canonical SMILES

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O

Other CAS No.

52919-42-3
13824-30-1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Cyclohexyl Succinate Esters

Compound : Bis(2-isopropyl-5-methylcyclohexyl) 2-benzylsuccinate (8) and 2,3-dibenzylsuccinate (9)

  • Structural Differences : These compounds feature bulky cyclohexyl and benzyl substituents instead of 2-hydroxypropyl groups.
  • Synthesis : Synthesized via alkylation of di-(−)-menthyl succinate with benzyl bromide in THF at −78°C, achieving 89% yield for compound 8.
  • Properties : Higher molecular weight and lipophilicity due to aromatic and cyclic substituents, as evidenced by NMR and IR data.
  • Applications : Primarily used in stereochemical studies due to their complex diastereomeric ratios (d.r. = 1:1.2).

Functional Group Analog: N-Bis(2-hydroxypropyl)nitrosamine

Compound : N-Bis(2-hydroxypropyl)nitrosamine (CAS: 53609-64-6)

  • Structural Differences : Contains a nitrosamine group instead of the ester backbone.
  • Applications : Used in laboratory chemical synthesis but restricted in consumer products.

Organometallic Analog: Mercury-Containing 2-Hydroxypropyl Compounds

Examples : Mercury, (3-(alpha-carboxy-m-anisamido)-2-hydroxypropyl)hydroxy-* (CAS: 63868-96-2)

  • Structural Differences : Mercury atoms bound to 2-hydroxypropyl and aromatic groups.
  • Toxicity : Highly toxic due to mercury content, limiting applications to specialized industrial processes.
  • Regulatory Status : Strictly regulated under environmental and occupational safety guidelines.

Pharmaceutical Succinate Esters

Compound: (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2S,3S)-2,3-dihydroxysuccinate

  • Structural Differences : Contains a benzoate group and a chiral succinate backbone.
  • Applications : Used as a high-purity reference standard in pharmaceutical QC (e.g., Silodosin production).
  • Regulatory Compliance : Meets USP, EMA, JP, and BP standards, with detailed structural elucidation reports.

Industrial Functional Analog: Hexamethylene Diisocyanate

Compound : 1,6-diisocyanatohexane (CAS: 822-06-0)

  • Functional Differences : Features isocyanate groups instead of esters.
  • Applications: Key monomer in polyurethane production for adhesives and coatings.
  • Safety : Respiratory irritant, requiring stringent handling protocols.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Applications Safety Notes
Bis(2-hydroxypropyl) methylene succinate 13824-30-1 Ester, hydroxyl Polymer additives (inferred) Data unavailable
Bis(2-isopropyl-5-methylcyclohexyl) succinate derivatives N/A Ester, benzyl, cyclohexyl Stereochemical research Low hazard (non-reactive esters)
N-Bis(2-hydroxypropyl)nitrosamine 53609-64-6 Nitrosamine, hydroxyl Laboratory synthesis Carcinogenic
Mercury-2-hydroxypropyl compounds 63868-96-2 Mercury, hydroxyl Specialized industrial Highly toxic
Pharmaceutical succinate ester N/A Benzoate, dihydroxysuccinate Pharmaceutical QC High-purity, non-hazardous
Hexamethylene diisocyanate 822-06-0 Isocyanate Polyurethane production Respiratory irritant

Research Findings

  • Synthetic Methods : Cyclohexyl succinate derivatives are synthesized via low-temperature alkylation, achieving high yields (89%) and characterized by NMR/IR .
  • Safety Profiles : Nitrosamines and mercury compounds exhibit significant toxicity, necessitating strict regulatory controls .
  • Analytical Applications : Succinate esters with chiral centers are critical in pharmaceutical validation, emphasizing purity and structural accuracy .

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